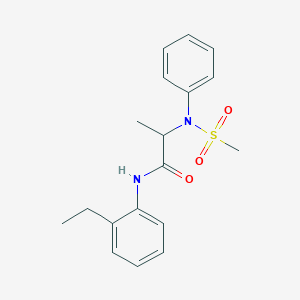
N-(2-ETHYLPHENYL)-2-(N-PHENYLMETHANESULFONAMIDO)PROPANAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-ETHYLPHENYL)-2-(N-PHENYLMETHANESULFONAMIDO)PROPANAMIDE is a synthetic organic compound Its structure includes an ethyl-substituted phenyl group, a methylsulfonyl-substituted aniline group, and a propanamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ETHYLPHENYL)-2-(N-PHENYLMETHANESULFONAMIDO)PROPANAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the amide bond: Reacting 2-ethylphenylamine with a suitable carboxylic acid derivative (e.g., propanoyl chloride) under basic conditions to form the amide.
Introduction of the methylsulfonyl group: Reacting the intermediate with methylsulfonyl chloride in the presence of a base to introduce the methylsulfonyl group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production. This could include the use of continuous flow reactors, catalysts, and other process engineering techniques to improve yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-ETHYLPHENYL)-2-(N-PHENYLMETHANESULFONAMIDO)PROPANAMIDE may undergo various types of chemical reactions, including:
Oxidation: The methylsulfonyl group could be further oxidized under strong oxidizing conditions.
Reduction: The amide bond could be reduced to an amine under reducing conditions.
Substitution: The phenyl and aniline groups could undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a metal catalyst
Substitution: Halogenating agents, nucleophiles like amines or alcohols
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfone derivatives, while reduction could yield amine derivatives.
Aplicaciones Científicas De Investigación
N-(2-ETHYLPHENYL)-2-(N-PHENYLMETHANESULFONAMIDO)PROPANAMIDE could have several scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Possible therapeutic applications if it exhibits biological activity.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of N-(2-ETHYLPHENYL)-2-(N-PHENYLMETHANESULFONAMIDO)PROPANAMIDE would depend on its specific interactions with biological targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate these mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-ethylphenyl)-2-[(methylsulfonyl)anilino]acetamide: Similar structure but with an acetamide backbone.
N-(2-ethylphenyl)-2-[(methylsulfonyl)anilino]butanamide: Similar structure but with a butanamide backbone.
Uniqueness
N-(2-ETHYLPHENYL)-2-(N-PHENYLMETHANESULFONAMIDO)PROPANAMIDE may exhibit unique properties due to the specific combination of functional groups and the propanamide backbone. These properties could include specific reactivity, biological activity, or physical characteristics that differentiate it from similar compounds.
Propiedades
Fórmula molecular |
C18H22N2O3S |
|---|---|
Peso molecular |
346.4 g/mol |
Nombre IUPAC |
N-(2-ethylphenyl)-2-(N-methylsulfonylanilino)propanamide |
InChI |
InChI=1S/C18H22N2O3S/c1-4-15-10-8-9-13-17(15)19-18(21)14(2)20(24(3,22)23)16-11-6-5-7-12-16/h5-14H,4H2,1-3H3,(H,19,21) |
Clave InChI |
XRLTYTPYKGJBTD-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC=C1NC(=O)C(C)N(C2=CC=CC=C2)S(=O)(=O)C |
SMILES canónico |
CCC1=CC=CC=C1NC(=O)C(C)N(C2=CC=CC=C2)S(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![16-isopropyl-N-(2-methoxyphenyl)tetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B297756.png)
![N-(4-chlorophenyl)-16-isopropyltetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B297758.png)
![3-(4-Methylphenyl)-1,6,6-triphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B297763.png)
![Methyl 5-(3-bromophenyl)-6a-methyl-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B297764.png)
![1,7,8,9,10,10-Hexachloro-4-(3,5-dimethylphenyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B297765.png)
![1,7,8,9,10,10-Hexachloro-4-(5-chloro-2-methylphenyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B297766.png)
![4-(3,5-Dimethylphenyl)-1,7-diethyl-8,9-diphenyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5,10-trione](/img/structure/B297769.png)
![17-(4-Chloro-3-fluorophenyl)-1-methyl-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B297771.png)
![N-(2-bromophenyl)-16-methyltetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B297772.png)
![16-methyl-N-(1-naphthyl)tetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B297773.png)
![10,10-dichloro-N-(3,5-dimethylphenyl)tricyclo[7.1.0.0~4,6~]decane-5-carboxamide](/img/structure/B297774.png)
![N-{2-[2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-2-oxoethyl}-N-(3,4-dichlorobenzyl)benzenesulfonamide](/img/structure/B297775.png)
amino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B297779.png)
![N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-3,4-dimethoxy-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B297782.png)
